1-Chloro-n,n-dimethylmethanamine
Overview
Description
1-Chloro-n,n-dimethylmethanamine, also known as (chloromethyl)dimethylamine, is an organic compound with the molecular formula C3H8ClN. It is a tertiary amine where the nitrogen atom is bonded to two methyl groups and one chloromethyl group. This compound is of interest due to its reactivity and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-n,n-dimethylmethanamine can be synthesized through several methods. One common method involves the reaction of dimethylamine with formaldehyde and hydrochloric acid. The reaction proceeds as follows: [ \text{(CH3)2NH + CH2O + HCl → (CH3)2NCH2Cl + H2O} ] This reaction typically occurs under mild conditions, with the reactants being mixed in an aqueous solution.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-n,n-dimethylmethanamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of dimethylaminomethanol.
Oxidation: The compound can be oxidized to form dimethylformamide and other oxidation products.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, forming trimethylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Dimethylaminomethanol: Formed through nucleophilic substitution.
Dimethylformamide: Formed through oxidation.
Trimethylamine: Formed through reduction.
Scientific Research Applications
1-Chloro-n,n-dimethylmethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-n,n-dimethylmethanamine involves its reactivity as a nucleophile and electrophile. The chloromethyl group can undergo nucleophilic substitution reactions, while the dimethylamine moiety can participate in various chemical transformations. These reactions are facilitated by the electron-donating properties of the nitrogen atom, which enhances the compound’s reactivity.
Comparison with Similar Compounds
Trimethylamine: Similar in structure but lacks the chloromethyl group.
Dimethylaminomethanol: Formed through the nucleophilic substitution of 1-chloro-n,n-dimethylmethanamine.
Dimethylformamide: An oxidation product of this compound.
Uniqueness: this compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other tertiary amines. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
1-chloro-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN/c1-5(2)3-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMYHZHCOOWPGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952778 | |
Record name | 1-Chloro-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30438-74-5 | |
Record name | NSC97326 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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